molecular formula C12H14N2OS2 B12468234 3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

Cat. No.: B12468234
M. Wt: 266.4 g/mol
InChI Key: LNNGNZRVIUXLFO-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one is a heterocyclic compound that features both imidazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one typically involves the condensation of appropriate thiophene and imidazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure consistency and cost-effectiveness. This might include the use of continuous flow reactors to maintain precise control over reaction parameters and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazolidinone ring or the thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene or imidazole rings.

Scientific Research Applications

3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it might inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring, are known for their antimicrobial properties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are used in various chemical and pharmaceutical applications.

Uniqueness

3-(2-Methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one is unique due to the combination of the imidazole and thiophene rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these moieties.

Properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-8(2)7-14-11(15)10(13-12(14)16)6-9-4-3-5-17-9/h3-6,8H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGNZRVIUXLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=CS2)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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